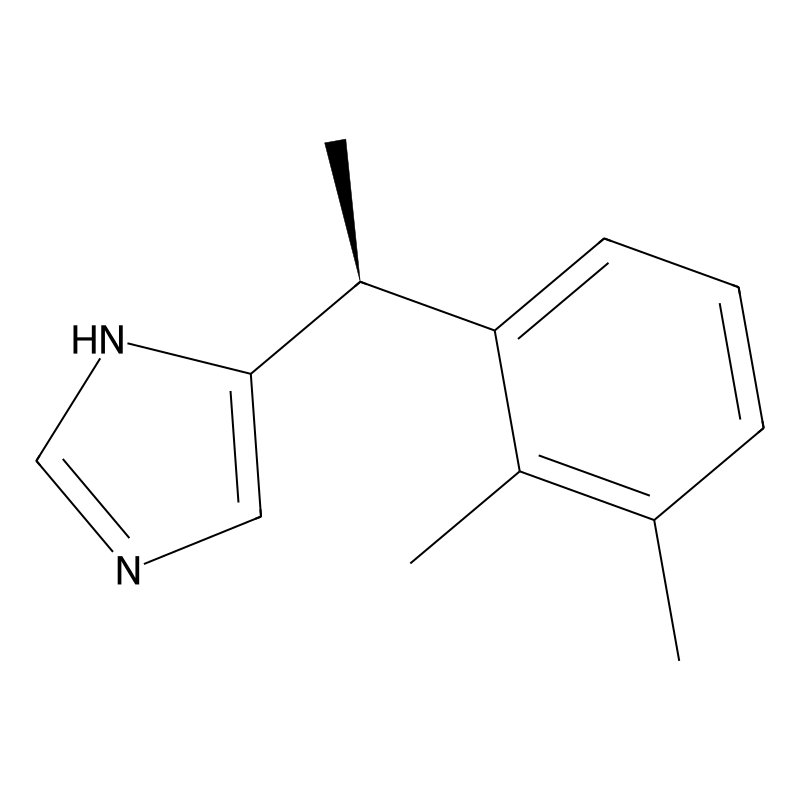

Dexmedetomidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.74e-01 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Potential for Neuroprotection

There is growing interest in Dexmedetomidine's potential neuroprotective effects. Studies in animal models suggest it may improve neurological outcomes following brain and spinal cord injuries . This neuroprotection might be due to its ability to:

- Reduce inflammation

- Suppress excitotoxicity (damaging overstimulation of neurons)

- Promote neurogenesis (growth of new neurons)

Clinical trials are investigating whether Dexmedetomidine can reduce the incidence of postoperative cognitive dysfunction (POCD) and delirium, common complications after major surgeries .

Management of Postoperative Pain

Dexmedetomidine demonstrates analgesic properties alongside its sedative effects. Research suggests it may be a valuable tool for managing postoperative pain, potentially reducing reliance on opioids . Studies have explored its use as:

- Sole Analgesic: Dexmedetomidine at specific doses has shown efficacy in pain relief, although drowsiness and bradycardia can be side effects .

- Opioid-Sparing Adjunct: Combining Dexmedetomidine with lower opioid doses may achieve adequate pain control while minimizing opioid-related side effects .

- Neuraxial Analgesia: Administered through the spinal canal, Dexmedetomidine offers localized pain relief without significantly impacting breathing .

Sedation in Intensive Care Unit (ICU) Setting

Dexmedetomidine offers advantages over traditional ICU sedatives like benzodiazepines and propofol. Studies indicate it may:

Dexmedetomidine is a highly selective alpha-2 adrenergic receptor agonist, primarily used for sedation in clinical settings. It is the pharmacologically active dextroisomer of medetomidine, exhibiting a significant affinity for alpha-2 adrenergic receptors compared to its predecessor, clonidine. This compound is characterized by its ability to induce sedation without causing respiratory depression, making it unique among sedatives . The chemical formula for dexmedetomidine is , and it has a molecular weight of approximately 200.28 g/mol .

Dexmedetomidine's primary mechanism of action involves its interaction with alpha-2 adrenergic receptors in the nervous system []. These receptors are involved in regulating a variety of physiological functions, including blood pressure, heart rate, and pain perception. By activating these receptors, dexmedetomidine produces sedation and analgesia without significantly affecting respiration, unlike some other sedative drugs [].

Dexmedetomidine undergoes extensive hepatic metabolism. The primary metabolic pathways include:

- Glucuronidation: Approximately 34% of dexmedetomidine is metabolized via direct N-glucuronidation to inactive metabolites.

- Oxidation: Mediated by cytochrome P450 enzymes (notably CYP2A6), leading to the formation of several hydroxylated and carboxylated metabolites .

These metabolic processes result in the rapid elimination of the drug, with minimal unchanged dexmedetomidine excreted in urine or feces .

Dexmedetomidine's mechanism of action involves binding to presynaptic alpha-2 adrenergic receptors, inhibiting norepinephrine release, which reduces sympathetic outflow and produces sedative and analgesic effects. This results in decreased heart rate and blood pressure, alongside anxiolytic properties. Its selectivity ratio for alpha-2 versus alpha-1 receptors is approximately 1620:1, making it significantly more selective than clonidine (220:1) and contributing to its unique pharmacological profile .

The synthesis of dexmedetomidine involves several key steps:

- Starting Material: The synthesis begins with the appropriate imidazole derivatives.

- Chiral Resolution: The racemic mixture of medetomidine is resolved to isolate the dextrorotatory form.

- Functionalization: Subsequent reactions introduce necessary functional groups, enhancing selectivity towards alpha-2 adrenergic receptors.

Research has also explored prodrug formulations to improve pharmacokinetic properties and reduce side effects .

Dexmedetomidine is widely used in various medical settings:

- Sedation: It is employed for procedural sedation in adults and children, particularly during surgeries like colonoscopy and intubation.

- Anesthesia Adjunct: Utilized as an adjunct during general anesthesia to mitigate opioid requirements and enhance hemodynamic stability.

- Intensive Care Units: Commonly used for sedation in critically ill patients due to its favorable side effect profile .

Several compounds exhibit similar pharmacological properties to dexmedetomidine, including:

| Compound | Mechanism | Selectivity Ratio (α2:α1) | Unique Features |

|---|---|---|---|

| Clonidine | Alpha-2 adrenergic agonist | 220:1 | Older sedative; less selective than dexmedetomidine |

| Medetomidine | Alpha-2 adrenergic agonist | 160:1 | Predecessor to dexmedetomidine; similar but less potent |

| Romifidine | Alpha-2 adrenergic agonist | 100:1 | Shorter duration of action; used in veterinary medicine |

| Xylazine | Alpha-2 adrenergic agonist | 160:1 | Primarily used in veterinary applications; causes significant cardiovascular effects |

Dexmedetomidine stands out due to its high selectivity for alpha-2 receptors and its ability to provide sedation without respiratory depression, making it particularly useful in various clinical scenarios where traditional sedatives may pose risks .

Dexmedetomidine undergoes extensive hepatic biotransformation through two primary pathways: direct glucuronidation (34% of total metabolism) and cytochrome P450-mediated oxidation, predominantly via CYP2A6 [1] [2]. The drug’s lipophilic nature facilitates rapid distribution into tissues, with a distribution half-life of approximately 6 minutes in healthy individuals [6]. Glucuronidation, mediated primarily by UGT2B10, converts dexmedetomidine into inactive metabolites excreted renally (95% urinary clearance) [1] [4]. Concurrently, CYP2A6 catalyzes aliphatic hydroxylation, producing secondary metabolites with undefined pharmacological activity [3].

Hepatic impairment significantly alters these pathways. Patients with cirrhosis demonstrate reduced clearance rates due to diminished UGT2B10 and CYP2A6 activity, necessitating dose adjustments [1] [2]. Notably, glucuronidation capacity remains partially preserved in mild-to-moderate liver disease, while CYP2A6-dependent metabolism shows greater susceptibility to functional deterioration [4]. This metabolic duality explains why dexmedetomidine’s elimination half-life extends from 2.1–3.1 hours in healthy adults to 3.7 hours in critically ill patients with hepatic dysfunction [1] [6].

Impact of Genetic Polymorphisms on Drug Disposition

Genetic variability in metabolizing enzymes contributes substantially to interindividual differences in dexmedetomidine pharmacokinetics:

UGT2B10 Variants

The rs61750900 and rs2942857 single-nucleotide polymorphisms (SNPs) in UGT2B10 create poor metabolizer phenotypes in 37.6% of African Americans compared to 0.18% of Europeans [4]. These variants reduce glucuronidation efficiency by 97%, shifting metabolic reliance toward CYP2A6 pathways [4]. In contrast, extensive metabolizers with wild-type alleles clear dexmedetomidine 32% faster via UGT2B10-mediated glucuronidation [4].

CYP2A6 Polymorphisms

Despite CYP2A6’s role in oxidative metabolism, population studies demonstrate minimal clinical impact from common variants (CYP2A64, CYP2A69). In 43 critically ill patients, Bayesian hierarchical modeling revealed no significant clearance differences between normal (33 subjects), intermediate (5 subjects), and slow metabolizers (2 subjects) [3]. This suggests compensatory glucuronidation preserves overall metabolic capacity even with reduced CYP2A6 activity [3].

Protein Binding and Tissue Distribution Dynamics

Dexmedetomidine exhibits 94% plasma protein binding, primarily to albumin, which remains stable across demographic groups and co-administered drugs [1] [2]. The drug’s high lipophilicity (logP 3.2) drives extensive tissue distribution, with a steady-state volume of distribution reaching 118 L in adults [2] [6]. Key distribution characteristics include:

- Rapid equilibration between plasma and peripheral compartments (distribution half-life: 6 minutes) [6]

- Nonlinear tissue accumulation during prolonged infusions (>24 hours) due to saturation of α-1 acid glycoprotein binding sites [6]

- Minimal displacement interactions with fentanyl, ketorolac, or lidocaine, preserving free drug concentrations in multi-drug regimens [2]

Critically ill patients exhibit altered distribution kinetics, with peripheral volume increasing by 28% compared to healthy volunteers, likely from capillary leakage and fluid resuscitation [6].

Population Pharmacokinetics in Critical Care Populations

Population pharmacokinetic models in intensive care unit (ICU) patients reveal three key determinants of variability:

| Parameter | Healthy Adults | ICU Patients | Variability Source |

|---|---|---|---|

| Clearance (L/h) | 39.0–41.4 | 34.7–49.1 | Hepatic perfusion, CYP1A2 SNPs [5] [6] |

| Vd (L) | 118 | 223 | Fluid balance, hypoalbuminemia [6] |

| Half-life (h) | 2.1–3.1 | 2.2–3.7 | Metabolic enzyme saturation [1] [6] |

A two-compartment model incorporating allometric scaling for body weight and CYP1A2 genotype accounts for 89% of observed variability [5]. Noradrenaline co-administration reduces clearance by 12% through hepatic vasoconstriction, while renal dysfunction shows negligible impact due to non-renal elimination dominance [5] [6].

Covariate Analysis of Body Size and Comorbidities

Body Size Effects

Allometric scaling demonstrates nonlinear relationships between weight and pharmacokinetic parameters:

- Clearance scales with (weight/70 kg)^0.75 [5]

- Central volume correlates with (weight/70 kg)^1.0 [5]

- Obese patients (BMI >30 kg/m²) exhibit 22% larger peripheral volumes but similar clearance rates [5]

Comorbidity Impacts

- Hepatic cirrhosis: Reduces clearance by 38% and prolongs half-life to 5.2 hours [1] [6]

- Sepsis: Increases volume of distribution 1.5-fold through endothelial leak but accelerates clearance via cytokine-induced CYP2A6 upregulation [6]

- Hypothermia (32–34°C): Decreases clearance 25% through reduced enzymatic activity [6]

Covariate analysis identifies CYP1A2*1F polymorphism (rs762551) as the strongest genetic predictor, accounting for 14% of clearance variability [5]. However, clinical covariates (noradrenaline use, BMI) collectively explain <5% of interindividual differences, underscoring the need for real-time therapeutic drug monitoring in complex cases [5] [6].

Regulation of Pro- and Anti-Inflammatory Cytokine Networks

Dexmedetomidine exerts profound effects on cytokine regulation, demonstrating a comprehensive shift toward anti-inflammatory responses through multiple mechanisms. Clinical and experimental studies have consistently shown that dexmedetomidine significantly decreases perioperative serum interleukin-6, interleukin-8, and tumor necrosis factor-alpha levels with mean differences of -25.14, -5.69, and -20.30 respectively immediately after surgery [1]. This anti-inflammatory cytokine profile persists into the postoperative period, with continued suppression observed on postoperative day one [1].

The compound demonstrates remarkable selectivity in cytokine modulation, reducing a broad spectrum of pro-inflammatory mediators including interleukin-1 beta, interleukin-6, interleukin-8, interleukin-12/23, interleukin-17A, interleukin-18, interferon-gamma, tumor necrosis factor-alpha, eotaxin, high mobility group box 1, macrophage inflammatory protein-2, and monocyte chemoattractant protein-1 [2] [3]. Simultaneously, dexmedetomidine enhances anti-inflammatory factor production, particularly interleukin-2, interleukin-4, interleukin-10, and transforming growth factor-beta 1 [2] [4].

Research using the cecal ligation and puncture model demonstrated that dexmedetomidine administration reduced interferon-gamma and interleukin-4 release while decreasing lung injury during postpartum bleeding-induced multiple organ dysfunction syndrome [5]. Furthermore, in lipopolysaccharide-stimulated glial cells, dexmedetomidine suppressed interleukin-1 beta-induced interleukin-6 synthesis through mechanisms independent of the adenylyl cyclase-cyclic adenosine monophosphate pathway [6].

The temporal dynamics of cytokine regulation reveal that interleukin-10 levels significantly increase on postoperative day one, with a mean difference of 8.33 compared to controls [1]. This delayed enhancement of anti-inflammatory mediators suggests dexmedetomidine initiates sustained immunomodulatory cascades extending beyond immediate perioperative effects.

High Mobility Group Box 1 Translocation Inhibition and Nuclear Signaling

Dexmedetomidine demonstrates potent inhibitory effects on high mobility group box 1 translocation and nuclear signaling pathways, representing a critical mechanism in its anti-inflammatory activity. The compound inhibits high mobility group box 1 translocation from the nucleus to the cytoplasm and suppresses high mobility group box 1 messenger ribonucleic acid expression at clinically relevant dosages [7]. This inhibition occurs through nuclear factor-kappa B signaling pathway modulation and alpha2-adrenergic receptor activation [7].

Experimental studies using RAW264.7 macrophages revealed that dexmedetomidine effectively prevented high mobility group box 1 extracellular secretion while simultaneously inhibiting nuclear factor-kappa B translocation from cytoplasm to nucleus in a dose-dependent manner [7]. The alpha2-adrenergic receptor antagonist yohimbine significantly reversed these effects, confirming the receptor-mediated mechanism [7].

In gastric mucosal epithelial cell models, dexmedetomidine decreased high mobility group box 1 protein expression dose-dependently during hypoxia/reoxygenation conditions [8]. High mobility group box 1 overexpression studies demonstrated that the compound's protective effects were attenuated when high mobility group box 1 levels were artificially elevated, establishing a direct causal relationship between high mobility group box 1 inhibition and dexmedetomidine's therapeutic benefits [8].

Clinical evidence supports these mechanistic findings, with studies showing that dexmedetomidine prevents postoperative cognitive dysfunction by inhibiting high mobility group box 1, which functions as an inflammatory marker [9]. However, some clinical trials have reported no significant differences in postoperative high mobility group box 1 levels between dexmedetomidine and control groups, despite improved cognitive outcomes [9].

The nuclear signaling implications extend beyond simple translocation inhibition. Dexmedetomidine appears to modulate high mobility group box 1-mediated inflammation and oxidative stress pathways, providing protection against ischemia-reperfusion injury in multiple organ systems [8] [10]. These findings suggest that high mobility group box 1 regulation represents a fundamental mechanism underlying dexmedetomidine's broad tissue-protective properties.

Modulation of Monocyte/Macrophage Polarization States

Dexmedetomidine profoundly influences macrophage polarization, promoting the transition from pro-inflammatory M1 to anti-inflammatory M2 phenotypes across multiple experimental models. In acute lung injury studies, dexmedetomidine treatment significantly reduced M1 macrophage proportions while increasing M2 populations, as measured by F4/80+CD86+ and F4/80+CD206+ surface marker expression respectively [11] [12].

RAW264.7 cell line investigations demonstrated that dexmedetomidine combined with lipopolysaccharide stimulation resulted in decreased inducible nitric oxide synthase messenger ribonucleic acid levels and reduced protein expression, while simultaneously enhancing arginase-1 expression [11]. Flow cytometry analysis confirmed fewer M1 (CD86+) and more M2 (CD206+) macrophages following dexmedetomidine treatment [11].

The molecular mechanisms underlying this polarization involve multiple signaling pathways. Dexmedetomidine activates protein kinase B, signal transducer and activator of transcription 6, and nuclear factor-like 2 pathways while inhibiting nuclear factor-kappa B pathway activation [13]. Additionally, the compound promotes macrophage M2 polarization through peroxisome proliferator-activated receptor gamma/signal transducer and activator of transcription 3 dependent mechanisms [14].

In cecal ligation and puncture models, dexmedetomidine treatment resulted in macrophage polarization shifts that correlated with improved acute lung injury and acute respiratory distress syndrome outcomes [11]. The compound inhibited receptor for advanced glycation end products/caspase-11-mediated pyroptosis while promoting M1-to-M2 polarization transitions [11].

Clinical applications of these findings are evident in monocyte regulation studies. Dexmedetomidine reduces monocyte-platelet aggregation percentages while promoting human leukocyte antigen-DR+/CD14+ expression, indicating enhanced immune function alongside reduced inflammatory responses [15]. The compound also decreases connexin 43 expression and protein kinase C-alpha activity in monocytes, inhibiting NOX2/reactive oxygen species signaling pathways and reducing monocyte-endothelial cell adhesion [15].

Furthermore, dexmedetomidine suppresses lipopolysaccharide-induced proinflammatory responses through hypoxia-inducible factor 1-alpha-dependent glycolysis inhibition in macrophages [16] [14]. This metabolic reprogramming contributes to the anti-inflammatory phenotype shift and represents an additional mechanism for macrophage polarization modulation.

Dendritic Cell Function and Antigen Presentation Dynamics

Dexmedetomidine exerts significant inhibitory effects on dendritic cell maturation and function, fundamentally altering antigen presentation dynamics. The compound negatively modulates human immunity by inhibiting dendritic cell maturation and subsequently decreasing cytotoxic T lymphocyte proliferation and cytotoxicity activity [17] [18]. These effects occur through alpha2-adrenergic receptor activation and downstream signaling molecule modulation, specifically extracellular signal-regulated kinase 1/2 and protein kinase B pathways [17] [18].

Experimental studies using human cord blood-derived dendritic cells revealed that dexmedetomidine treatment resulted in decreased protein levels of interleukin-12 and interleukin-23 in culture medium, alongside reduced messenger ribonucleic acid levels of interleukin-12 p35, interleukin-12 p40, and interleukin-23 p19 [17] [18]. Importantly, the ratios of human leukocyte antigen-DR, CD86, and CD80-positive cells remained similar across treatment groups, indicating that surface marker expression was not significantly altered [17] [18].

The functional consequences of dexmedetomidine treatment extend to impaired antigen processing and presentation capabilities. The compound significantly delays intracellular proteolytic degradation of ovalbumin while suppressing dendritic cell migration both in vitro using Matrigel migration assays and in vivo using foot pad-popliteal lymph node migration models [19]. This migration inhibition appears related to type IV collagenase/gelatinase activity suppression [19].

Dendritic cell-T cell interaction studies demonstrated that dexmedetomidine treatment reduced interferon-gamma secretion and T helper cell proliferation, indicating compromised antigen presentation efficiency [17] [19] [18]. These effects were reversed by the alpha2-adrenergic receptor antagonist yohimbine, confirming receptor-mediated mechanisms [17] [18].

Interestingly, dexmedetomidine exhibits concentration-dependent effects on dendritic cells. At high concentrations, the compound increased tumor necrosis factor-alpha, interleukin-1 beta, interleukin-6, and interleukin-10 expression in lipopolysaccharide-stimulated dendritic cells, while lower concentrations decreased these mediators [20]. This biphasic response involves nuclear factor-kappa B and c-Jun N-terminal kinase-mitogen-activated protein kinase signaling pathway activation [20].

Clinical implications of dendritic cell modulation include potential immunosuppressive effects in critical care settings and possible impacts on vaccine responses. However, some studies suggest dexmedetomidine may preserve dendritic cell numbers in cancer patients, potentially enhancing immune function in specific clinical contexts [21]. The compound's effects on dendritic cell migration and antigen presentation suggest applications in autoimmune disease management, where reduced inflammatory T cell activation may be beneficial.

Nuclear Factor-kappa B Pathway Suppression Mechanisms

Dexmedetomidine demonstrates comprehensive suppression of nuclear factor-kappa B signaling pathways through multiple molecular mechanisms, representing a central component of its anti-inflammatory activity. The compound inhibits nuclear factor-kappa B p65 translocation to the nucleus while preventing inhibitor of kappa B alpha degradation and phosphorylation across various tissue and disease models [22] [23] [24] [25] [26].

In renal ischemia-reperfusion injury studies, dexmedetomidine pretreatment significantly attenuated nuclear factor-kappa B activation through toll-like receptor 4/myeloid differentiation primary response 88/nuclear factor-kappa B pathway inhibition [22]. Western blotting and immunofluorescence analyses revealed reduced nuclear factor-kappa B nuclear translocation alongside decreased toll-like receptor 4 expression in renal tissues [22].

Neuronal protection studies utilizing ischemia-reperfusion models demonstrated that dexmedetomidine inhibits nuclear factor-kappa B transcriptional activity through regulation of SNW domain-containing protein 1 O-linked N-acetylglucosamine modification [27]. The compound enhances O-linked N-acetylglucosamine transferase expression and SNW domain-containing protein 1 O-linked N-acetylglucosamine modification through protein kinase A and extracellular signal-regulated kinase 1/2 dependent mechanisms [27].

Hypoxia-induced nervous system injury models revealed that dexmedetomidine's neuroprotective effects correlate with nuclear factor-kappa B/cyclooxygenase-2 pathway inhibition [23]. The compound effectively reduced cleaved caspase-3, Bax/Bcl-2 ratio, nuclear factor-kappa B, and cyclooxygenase-2 protein levels following hypoxic treatment [23]. The alpha2-adrenoreceptor antagonist atipamezole reversed these neuroprotective effects, confirming receptor-mediated mechanisms [23].

In sepsis-related cognitive dysfunction models, dexmedetomidine pretreatment inhibited lipopolysaccharide-induced tumor necrosis factor-alpha and interleukin-6 elevation in serum and hippocampus while suppressing nuclear factor-kappa B activation [24]. Combination studies with the nuclear factor-kappa B inhibitor pyrrolidine dithiocarbamate demonstrated additive anti-inflammatory effects [24].

Neuropathic pain research utilizing monoarthritis models showed that dexmedetomidine treatment markedly reduced mechanical and thermal hyperalgesia while suppressing toll-like receptor 4/nuclear factor-kappa B p65 pathway activation [25]. The compound decreased pro-inflammatory cytokine concentrations and inhibited nuclear factor-kappa B expression in spinal cord tissues [25].

The pathway suppression mechanisms extend to osteoarthritis models, where dexmedetomidine inhibited nuclear factor-kappa B pathway activation and nucleotide-binding domain leucine-rich repeat and pyrin domain containing protein 3 inflammasome formation [28]. The compound significantly reduced nuclear factor-kappa B p65 nuclear translocation while maintaining cytoplasmic inhibitor of kappa B levels [28].

Renal protection studies demonstrated biphasic nuclear factor-kappa B changes following dexmedetomidine preconditioning, with initial activation followed by enhanced A20 anti-inflammatory protein expression [29]. This preconditioning effect provided concentration-dependent cellular protection that correlated positively with nuclear factor-kappa B and A20 variations [29].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

2.8

Appearance

UNII

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Drug Indication

For sedation of adult intensive care unit patients requiring a sedation level not deeper than arousal in response to verbal stimulation (corresponding to Richmond Agitation-Sedation Scale (RASS) 0 to -3).

For sedation of adult ICU (Intensive Care Unit) patients requiring a sedation level not deeper than arousal in response to verbal stimulation (corresponding to Richmond Agitation-Sedation Scale (RASS) 0 to -3). For sedation of non-intubated adult patients prior to and/or during diagnostic or surgical procedures requiring sedation, i. e. procedural/awake sedation.

Non-invasive, mildly to moderately painful, procedures and examinations which require restraint, sedation and analgesia in dogs and cats. Deep sedation and analgesia in dogs in concomitant use with butorphanol for medical and minor surgical procedures. Premedication in dogs and cats before induction and maintenance of general anaesthesia.

Noninvasive, mildly to moderately painful, procedures and examinations which require restraint, sedation and analgesia in dogs and cats. Premedication in cats before induction and maintenance of general anaesthesia with ketamine. Deep sedation and analgesia in dogs in concomitant use with butorphanol for medical and minor surgical procedures. Premedication in dogs before induction and maintenance of general anaesthesia.

Alleviation of acute anxiety and fear associated with noise in dogs.

Pharmacology

Dexmedetomidine is an imidazole derivate and active d-isomer of medetomidine with analgesic, anxiolytic and sedative properties. Dexmedetomidine selectively binds to presynaptic alpha-2 adrenoceptors located in the brain, thereby inhibiting the release of norepinephrine from synaptic vesicles. This leads to an inhibition of postsynaptic activation of adrenoceptors, which inhibit sympathetic activity, thereby leading to sedation and anxiolysis. The analgesic effect of this agent is mediated by binding to alpha-2 adrenoceptors in the spinal cord.

MeSH Pharmacological Classification

ATC Code

QN05CM18

N - Nervous system

N05 - Psycholeptics

N05C - Hypnotics and sedatives

N05CM - Other hypnotics and sedatives

N05CM18 - Dexmedetomidine

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

118 L

39 L/h [Healthy volunteers receiving IV infusion (0.2-0.7 mcg/kg/hr)]

Metabolism Metabolites

Dexmedetomidine has known human metabolites that include (2S,3S,4S,5R)-6-[5-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazol-3-ium-3-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid and (2S,3S,4S,5R)-6-[5-[(1S)-1-(2,3-dimethylphenyl)ethyl]imidazol-1-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid.

Wikipedia

Biological Half Life

Use Classification

Veterinary drugs -> Psycholeptics, Hypnotics and sedatives -> Veterinary pharmacotherapeutic group -> EMA Drug Category

Veterinary drugs -> Psycholeptics -> Veterinary pharmacotherapeutic group -> EMA Drug Category

Veterinary drugs -> Nervous system, Other hypnotics and sedatives -> Veterinary pharmacotherapeutic group -> EMA Drug Category

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

cardiorespiratory effects of ketamine plus dexmedetomidine for chemical restraint

in black capuchin monkeys (Sapajus nigritus). N Z Vet J. 2017 Nov 12:1-15. doi:

10.1080/00480169.2017.1403975. [Epub ahead of print] PubMed PMID: 29129149.

2: Li X, Chen CJ, Tan F, Pan JR, Xing JB, Zhu QQ, Hei ZQ, Zhou SL. Effect of

dexmedetomidine for attenuation of propofol injection pain in electroconvulsive

therapy: a randomized controlled study. J Anesth. 2017 Nov 10. doi:

10.1007/s00540-017-2430-3. [Epub ahead of print] PubMed PMID: 29127492.

3: Guldenmund P, Vanhaudenhuyse A, Sanders RD, Sleigh J, Bruno MA, Demertzi A,

Bahri MA, Jaquet O, Sanfilippo J, Baquero K, Boly M, Brichant JF, Laureys S,

Bonhomme V. Brain functional connectivity differentiates dexmedetomidine from

propofol and natural sleep. Br J Anaesth. 2017 Oct 1;119(4):674-684. doi:

10.1093/bja/aex257. PubMed PMID: 29121293.

4: Miyamoto K, Nakashima T, Shima N, Kato S, Ueda K, Kawazoe Y, Ohta Y, Morimoto

T, Yamamura H; DESIRE Trial Investigators. Effect of Dexmedetomidine on Lactate

Clearance in Patients with Septic Shock: A Sub-Analysis of a Multicenter

Randomized Controlled Trial. Shock. 2017 Nov 7. doi:

10.1097/SHK.0000000000001055. [Epub ahead of print] PubMed PMID: 29117063.

5: Wang J, Han Z, Zhou H, Wang N, Ma H. Effective Loading Dose of Dexmedetomidine

to Induce Adequate Sedation in Parturients Undergoing Caesarean Section Under

Spinal Anaesthesia. Turk J Anaesthesiol Reanim. 2017 Oct;45(5):260-263. doi:

10.5152/TJAR.2017.04578. Epub 2017 Oct 1. PubMed PMID: 29114409; PubMed Central

PMCID: PMC5656159.

6: Cortegiani A, Accurso G, Gregoretti C. Should We Use Dexmedetomidine for

Sedation in Parturients Undergoing Caesarean Section Under Spinal Anaesthesia?

Turk J Anaesthesiol Reanim. 2017 Oct;45(5):249-250. doi:

10.5152/TJAR.2017.0457812. Epub 2017 Oct 1. PubMed PMID: 29114407; PubMed Central

PMCID: PMC5656157.

7: Reshetnikov AP, Kasatkin AA, Urakov AL, Baimurzin DY. Management of

exaggerated gag reflex in dental patients using intravenous sedation with

dexmedetomidine. Dent Res J (Isfahan). 2017 Sep-Oct;14(5):356-358. PubMed PMID:

29109752; PubMed Central PMCID: PMC5654232.

8: Bihani P, Biyani G, Bhatia PK, Mohammed S. Can dexmedetomidine be used as sole

maintenance anesthetic agent at standard sedative doses? J Anaesthesiol Clin

Pharmacol. 2017 Jul-Sep;33(3):415-416. doi: 10.4103/0970-9185.168259. PubMed

PMID: 29109651; PubMed Central PMCID: PMC5672529.

9: Sethi P, Gupta N. Effect of dexmedetomidine on blood glucose during surgery. J

Anaesthesiol Clin Pharmacol. 2017 Jul-Sep;33(3):411-412. doi:

10.4103/0970-9185.173320. PubMed PMID: 29109648; PubMed Central PMCID:

PMC5672509.

10: Rashid MR, Najeeb R, Mushtaq S, Habib R. Comparative evaluation of midazolam,

dexmedetomidine, and propofol as Intensive Care Unit sedatives in postoperative

electively ventilated eclamptic patients. J Anaesthesiol Clin Pharmacol. 2017

Jul-Sep;33(3):331-336. doi: 10.4103/joacp.JOACP_380_15. PubMed PMID: 29109631;

PubMed Central PMCID: PMC5672512.

Explore Compound Types